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Compound of Interest

Compound Name: 4-Bromooctane

Cat. No.: B1583688 Get Quote

4-Bromooctane is a colorless liquid with the chemical formula C₈H₁₇Br.[1] It is also known as

octane, 4-bromo- and 4-octyl bromide. The fundamental physicochemical properties of 4-
bromooctane are summarized in Table 1. This data is crucial for understanding its behavior in

various experimental and industrial settings.

Table 1: Physicochemical Properties of 4-Bromooctane

Property Value Source

Molecular Formula C₈H₁₇Br [1][2]

Molecular Weight 193.12 g/mol [1][2][3]

Boiling Point 190.8 °C at 760 mmHg [1]

Density 1.108 g/cm³ [1]

Flash Point 56.1 °C [1]

Refractive Index 1.45 [1]

Vapor Pressure 0.739 mmHg at 25°C

Core Thermodynamic Properties
Direct experimental values for the core thermodynamic properties of 4-bromooctane, such as

enthalpy of formation, standard entropy, and Gibbs free energy of formation, are not readily

available in the literature. However, these properties can be estimated with reasonable
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accuracy using group additivity methods, such as the Benson group-additivity method.[4][5][6]

These methods are based on the principle that the thermodynamic properties of a molecule

can be calculated as the sum of the contributions of its constituent functional groups.

For haloalkanes, the physical properties such as boiling point and density show predictable

trends. Boiling points are considerably higher than those of hydrocarbons with comparable

molecular mass due to stronger intermolecular forces.[7][8] The boiling point increases with the

size of the alkyl chain and the atomic mass of the halogen.[7]

Table 2: Estimated Thermodynamic Properties of Bromoalkanes (for context)

Property Compound Value (kJ/mol) Phase

Standard Enthalpy of

Formation (ΔfH⦵298)
Bromoethane -97.6 to -93.4 Gas

Standard Enthalpy of

Formation (ΔfH⦵298)
1-Bromopropane -125.8 to -123.0 Gas

Note: These values for related bromoalkanes are provided to give an order of magnitude.

Specific values for 4-bromooctane would require detailed group contribution calculations.

Experimental Determination of Thermodynamic
Properties
The experimental determination of thermodynamic properties for compounds like 4-
bromooctane relies on calorimetric techniques. Calorimetry directly measures the heat

changes associated with chemical and physical processes.

Enthalpy of Combustion and Formation
The standard enthalpy of formation (ΔfH°) of an organic compound is often determined

indirectly through its enthalpy of combustion (ΔcH°). The experimental protocol involves the

complete combustion of a known mass of the substance in a bomb calorimeter.

Experimental Workflow for Determining Enthalpy of Formation:
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Workflow for Enthalpy of Formation Determination

Sample Preparation

Bomb Calorimetry

Calculation

Weigh a precise mass
of 4-Bromooctane

Place in a sample holder
(e.g., pellet press)

Place sample in bomb
with excess oxygen

Immerse bomb in a known
volume of water in the calorimeter

Ignite the sample

Measure temperature change (ΔT)

Calculate heat absorbed by calorimeter
q_cal = C_cal * ΔT

Calculate heat of reaction
q_rxn = -q_cal

Calculate enthalpy of combustion (ΔcH°)
per mole of sample

Calculate enthalpy of formation (ΔfH°)
using Hess's Law
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Workflow for Enthalpy of Formation Determination

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1583688?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

A precisely weighed sample of 4-bromooctane is placed in a sample holder within a high-

pressure vessel known as a "bomb."

The bomb is filled with excess pure oxygen under pressure to ensure complete combustion.

The bomb is submerged in a known quantity of water in an insulated container (the

calorimeter).

The initial temperature of the water is recorded.

The sample is ignited electrically.

The temperature of the water is monitored, and the maximum temperature reached is

recorded.

The heat absorbed by the calorimeter and the water is calculated from the temperature

change and the previously determined heat capacity of the calorimeter.

The enthalpy of combustion is then calculated per mole of 4-bromooctane.

Finally, the standard enthalpy of formation is determined using Hess's Law, which relates the

enthalpy of combustion to the standard enthalpies of formation of the products (CO₂, H₂O,

and HBr).

Heat Capacity
The heat capacity (Cp) of liquid 4-bromooctane can be measured using a differential scanning

calorimeter (DSC).[9]

Experimental Protocol using Differential Scanning Calorimetry (DSC):

A small, accurately weighed sample of 4-bromooctane is sealed in an aluminum pan.

An empty, sealed aluminum pan is used as a reference.

Both the sample and reference pans are placed in the DSC instrument.
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The instrument is programmed to heat the sample and reference at a constant rate over a

specified temperature range.

The DSC measures the difference in heat flow required to raise the temperature of the

sample and the reference.

This differential heat flow is directly proportional to the heat capacity of the sample.

The instrument is calibrated using a standard material with a known heat capacity, such as

sapphire.

Entropy and Gibbs Free Energy
The standard entropy (S°) of 4-bromooctane can be determined from heat capacity

measurements starting from a very low temperature (approaching 0 K) and integrating the heat

capacity divided by the temperature up to the standard temperature of 298.15 K. This process

also requires accounting for the entropies of any phase transitions that occur.

The standard Gibbs free energy of formation (ΔfG°) is then calculated using the Gibbs-

Helmholtz equation:

ΔG° = ΔH° - TΔS°[10][11]

Where:

ΔG° is the standard Gibbs free energy change.

ΔH° is the standard enthalpy change.

T is the absolute temperature in Kelvin.

ΔS° is the standard entropy change.

Logical Relationship for Thermodynamic Property Derivation:
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Derivation of Core Thermodynamic Properties

Experimental Measurements

Derived Properties

Final Calculated Property

Enthalpy of Combustion (ΔcH°)
(Bomb Calorimetry)

Standard Enthalpy of Formation (ΔfH°)

Hess's Law

Heat Capacity (Cp)
(DSC)

Standard Entropy (S°)

Integration from low T

Standard Gibbs Free Energy of Formation (ΔfG°)
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Derivation of Core Thermodynamic Properties

Applications in Research and Drug Development
While 4-bromooctane itself is not a therapeutic agent, haloalkanes are important intermediates

in organic synthesis. A thorough understanding of their thermodynamic properties is essential

for:

Reaction Optimization: Predicting the feasibility and energy balance of synthetic steps

involving 4-bromooctane.

Process Safety: Assessing the thermal hazards associated with its use in chemical reactions.
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Purification and Separation: Designing efficient distillation and crystallization processes

based on properties like vapor pressure and enthalpy of vaporization.

Computational Modeling: Providing accurate parameters for molecular modeling and

simulations in drug design, where alkyl chains are often incorporated to modulate lipophilicity

and binding affinity.

In conclusion, while direct experimental data for all thermodynamic properties of 4-
bromooctane is scarce, a combination of its known physical properties, estimation methods,

and established experimental protocols for similar compounds provides a robust framework for

its characterization and application in scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1583688#thermodynamic-properties-of-4-
bromooctane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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